molecular formula C15H14N2O2 B11603418 (2Z)-N-benzyl-2-(hydroxyimino)-2-phenylethanamide

(2Z)-N-benzyl-2-(hydroxyimino)-2-phenylethanamide

Cat. No.: B11603418
M. Wt: 254.28 g/mol
InChI Key: AJNAEAAFJSVAEG-VKAVYKQESA-N
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Description

(2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group, a hydroxyimino group, and a phenylacetamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE typically involves the reaction of benzylamine with benzaldehyde oxime under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: (2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE stands out due to its unique combination of benzyl, hydroxyimino, and phenylacetamide groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

(2Z)-N-benzyl-2-hydroxyimino-2-phenylacetamide

InChI

InChI=1S/C15H14N2O2/c18-15(16-11-12-7-3-1-4-8-12)14(17-19)13-9-5-2-6-10-13/h1-10,19H,11H2,(H,16,18)/b17-14-

InChI Key

AJNAEAAFJSVAEG-VKAVYKQESA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=N\O)/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=NO)C2=CC=CC=C2

Origin of Product

United States

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